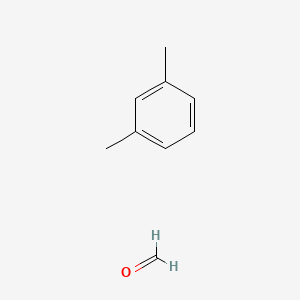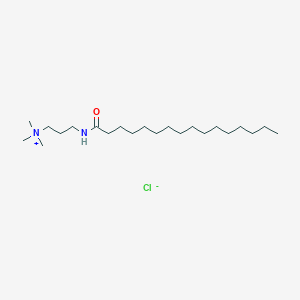
3'-Cloro-4'-fluoroacetofenona
Descripción general
Descripción
3'-Chloro-4'-fluoroacetophenone is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound 3'-Chloro-4'-fluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3'-Chloro-4'-fluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-4'-fluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
3'-Cloro-4'-fluoroacetofenona: es un intermedio valioso en la síntesis de diversos compuestos farmacéuticos. Su estructura halogenada la convierte en un bloque de construcción versátil para la construcción de moléculas complejas. Es particularmente útil en la creación de derivados fluorados que son prevalentes en la química medicinal debido a su mayor estabilidad metabólica y biodisponibilidad .
Ciencia de Materiales
En la ciencia de los materiales, este compuesto sirve como precursor para la síntesis de materiales avanzados. Su incorporación a los polímeros puede mejorar sus propiedades, como la estabilidad térmica y la resistencia química. Los investigadores también exploran su uso en la creación de nuevos recubrimientos que podrían brindar una mejor protección contra la corrosión o el desgaste .
Síntesis Química
This compound: juega un papel crucial en la síntesis orgánica. Se emplea en diversas reacciones químicas, incluidas las reacciones de acoplamiento cruzado, para formar enlaces carbono-carbono. Esto es esencial para el desarrollo de nuevos compuestos orgánicos con posibles aplicaciones en diferentes industrias .
Química Analítica
En química analítica, este compuesto se puede utilizar como un estándar o material de referencia en el análisis cromatográfico. Su estructura y propiedades bien definidas permiten una calibración precisa de los instrumentos analíticos, asegurando una medición precisa de las concentraciones químicas en las muestras .
Investigación Agroquímica
La reactividad del compuesto lo convierte en un candidato para el desarrollo de nuevos agroquímicos. Al modificar su estructura, los químicos pueden diseñar nuevos pesticidas o herbicidas con mayor eficacia y selectividad, lo que podría conducir a prácticas agrícolas más seguras y sostenibles .
Estudios Ambientales
This compound: también puede estudiarse por su impacto ambiental. Comprender sus vías de degradación y persistencia en el medio ambiente es crucial para evaluar su huella ecológica. Este conocimiento puede informar el diseño de productos químicos con una menor persistencia ambiental .
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJPESKRPOTNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334344 | |
| Record name | 3'-Chloro-4'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2923-66-2 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2923-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-4'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3'-chloro-4'-fluoroacetophenone in the development of antifungal agents?
A1: 3'-chloro-4'-fluoroacetophenone serves as a crucial building block in the synthesis of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one []. This novel compound, synthesized via Claisen-Schmidt condensation of 3'-chloro-4'-fluoroacetophenone and 4-(1H-imidazol-1-yl)benzaldehyde, shows promise as a potential antifungal agent against Aspergillus fumigatus. This fungus is the primary cause of pulmonary aspergillosis.
Q2: How does the structure of the synthesized compound relate to its potential antifungal activity?
A2: The synthesized compound, (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, incorporates both imidazole and chalcone pharmacophores within its structure []. Imidazole-containing compounds are known for their antifungal properties, demonstrating efficacy against Aspergillus fumigatus. Combining this with the chalcone structure, which also exhibits antifungal activity, creates a novel compound with enhanced potential for combating fungal infections.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B1580494.png)






